molecular formula C7H16N2S B1464480 2-(1,4-Thiazepan-4-yl)ethanamine CAS No. 118835-37-3

2-(1,4-Thiazepan-4-yl)ethanamine

Cat. No. B1464480
M. Wt: 160.28 g/mol
InChI Key: BJKKOCDIYRQMJO-UHFFFAOYSA-N
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Description

2-(1,4-Thiazepan-4-yl)ethanamine is a bicyclic amine that belongs to the group of amines containing a 7-membered ring structure1. It has a molecular formula of C7H16N2S and a molecular weight of 160.28 g/mol1.



Synthesis Analysis

The synthesis of 2-(1,4-Thiazepan-4-yl)ethanamine is not explicitly mentioned in the search results. However, related compounds have been synthesized through dehydration reactions2.



Molecular Structure Analysis

The molecular structure of 2-(1,4-Thiazepan-4-yl)ethanamine consists of a seven-membered ring with a sulfur atom, two nitrogen atoms, and an ethanamine group1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(1,4-Thiazepan-4-yl)ethanamine are not detailed in the search results. However, similar compounds have been involved in condensation reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1,4-Thiazepan-4-yl)ethanamine are not explicitly mentioned in the search results. However, its molecular weight is 160.28 g/mol1.


Scientific Research Applications

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D-Fragments for Screening Libraries

  • Influence of pendant 2-[1,2,4]triazol-4-yl-ethylamine and symmetrical bis(pyrazol) ligands on dimensional extension of POM-based compounds

  • 2-(3,4-Dichlorophenyl)-2-(1,4-thiazepan-4-yl)ethanamine

  • Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety Acting as Novel Pancreatic Lipase Inhibitors

  • 2-(3,4-Dichlorophenyl)-2-(1,4-thiazepan-4-yl)ethanamine

  • 2-(2,6-Difluorophenyl)-2-(1,4-thiazepan-4-yl)ethanamine

Safety And Hazards

Specific safety and hazard information for 2-(1,4-Thiazepan-4-yl)ethanamine is not available in the search results.


Future Directions

The future directions for the study and application of 2-(1,4-Thiazepan-4-yl)ethanamine are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

2-(1,4-thiazepan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c8-2-4-9-3-1-6-10-7-5-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKKOCDIYRQMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Thiazepan-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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